N5,N5-dimethyl-pyrazine-2,5-diamine
CAS No.:
Cat. No.: VC14269153
Molecular Formula: C6H10N4
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N4 |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 2-N,2-N-dimethylpyrazine-2,5-diamine |
| Standard InChI | InChI=1S/C6H10N4/c1-10(2)6-4-8-5(7)3-9-6/h3-4H,1-2H3,(H2,7,8) |
| Standard InChI Key | HENYGHDKYXSCFI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=C(N=C1)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of N5,N5-dimethylpyrazine-2,5-diamine is C₆H₁₀N₄, derived from the parent pyrazine-2,5-diamine (C₄H₆N₄) through methylation at both amine groups . Key structural attributes include:
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Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions, conferring electron-deficient characteristics that influence reactivity and intermolecular interactions .
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Amine Substituents: Primary amines at the 2- and 5-positions, which serve as hydrogen bond donors and coordination sites for metal ions.
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N-Methyl Groups: Methylation at the N5 positions enhances lipophilicity and steric bulk, potentially altering solubility and metabolic stability compared to unmethylated analogs .
The compound’s IUPAC name is N5,N5-dimethylpyrazine-2,5-diamine, with a molecular weight of 138.17 g/mol. Its planar structure and conjugated π-system enable participation in charge-transfer interactions, making it a candidate for optoelectronic materials .
Synthetic Methodologies
Precursor-Based Approaches
The synthesis of N5,N5-dimethylpyrazine-2,5-diamine typically begins with pyrazine-2,5-diamine (CAS 768386-37-4), a commercially available precursor . Methylation is achieved via nucleophilic substitution or reductive amination:
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N-Methylation with Methyl Halides:
Treatment of pyrazine-2,5-diamine with methyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) yields the dimethylated product. This method requires careful stoichiometric control to avoid over-alkylation . -
Reductive Amination:
Reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mildly acidic conditions selectively methylates the primary amines. This approach avoids the use of hazardous alkyl halides but may require optimization to suppress side reactions .
Catalytic Hydrogenation
A method analogous to the synthesis of N5,N5-dimethylpyridine-2,5-diamine involves catalytic hydrogenation of nitro intermediates . For example:
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Nitration of pyrazine-2,5-diamine to introduce nitro groups.
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Reduction using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol at ambient pressure and temperature.
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Methylation via the Eschweiler-Clarke reaction with formaldehyde and formic acid.
While this route is effective for pyridine analogs, its adaptation to pyrazine systems remains unexplored in the literature .
Physicochemical Properties
Based on data from structurally related compounds (Table 1), N5,N5-dimethylpyrazine-2,5-diamine is predicted to exhibit the following properties:
Table 1: Estimated Physicochemical Properties of N5,N5-Dimethylpyrazine-2,5-diamine
The methyl groups reduce hydrogen-bonding capacity compared to the parent diamine, increasing solubility in organic solvents but decreasing aqueous solubility .
Applications in Medicinal Chemistry
Mitochondrial Uncouplers
Pyrazine diamines are investigated as mitochondrial uncouplers for treating metabolic disorders. For instance, BAM15—a related oxadiazolopyrazine derivative—selectively depolarizes mitochondria without affecting plasma membranes, demonstrating therapeutic potential for nonalcoholic steatohepatitis (NASH) . The N-methyl groups in N5,N5-dimethylpyrazine-2,5-diamine could enhance metabolic stability by protecting against oxidative deamination, a common degradation pathway for primary amines .
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